Cas no 100165-88-6 ((S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)

100165-88-6 structure
Produktname:(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
- BisdiptolylphosphinobinaphthylSTolBI
- S-(-)-2,2'-Bis(di-P-tolylphosphino)-1,1'-binaphthyl
- (S)-(-)-TolBINAP
- (S)-(-)-2,2 -Bis(di-p-tolylphosphino)-1,1 -binaphthyl
- (S)-(-)-TolBINAP (S)-(-)-TolBINAP
- (S)-(-)-2,2‘-Bis(di-p-tolylphosphino)-1,1‘-binaphthyl
- (S)-(-)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl
- (S)-TOL-BINAP
- )-(-)-2,2'-Bis(di-
- (S)-(-)-2,2'-Bis[di(p-tolyl)phosphino]-1,1'-binaphthyl
- (S)-4-Me-BINAP
- 1,1'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[1,1-bis(4-methylphenyl)phosphine
- (S)-T-BINAP
- (R)-TOL-BINAP
- (S)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-&
- (R)-(+)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)1,1-BINAPHTHYL
- (R)-2,2,-bis(di-p-tolylphosphino)-1,1,-binaphthalene
- (R)-(+)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
- 98% (S)-TolBINAP
- (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl S-tol-Binap
- 99646-28-3
- 2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl
- (R)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthalene
- Phosphine, (1R)-[1,1'-binaphthalene]-2,2'-diylbis[bis(4-methylphenyl)-
- 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
- (R)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
- (+/-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
- AS-72654
- (S)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
- S-tol-Binap
- 2,2'-bis(dip-tolylphosphino)-1,1'-binaphthyl
- (S)-P-TOL-BINAP
- 2,2'-Bis(di-p-tolylphosphanyl)-1,1'-binaphthalene
- (R)-(+)-TolBINAP
- T3153
- (S)-(-)-2,2\\'-BIS(DI-P-TOLYLPHOSPHINO)-1,1\\'-BINAPHTHYL
- BP-12278
- 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthalene
- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
- [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
- SCHEMBL29176
- SY059147
- 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
- (S)-Tol BINAP
- TOL-BINAP
- RAC-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
- 2,2/'-Bis(di-p-tolylphosphino)-1,1/'-binaphthyl
- J-009000
- MFCD01311709
- 153305-67-0
- SY068517
- (R)-(+)-2,2'-Bis(di-p-tolylphospino)-1,1'-binapthyl
- AKOS015910869
- T3152
- (S)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
- {2'-[BIS(4-METHYLPHENYL)PHOSPHANYL]-[1,1'-BINAPHTHALEN]-2-YL}BIS(4-METHYLPHENYL)PHOSPHANE
- 100165-88-6
- p-Tol-BINAP
- DB-239418
- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
- (S)-(-)-2,2-BIS(DI-P-TOLYLPHOSPHINO)-1,1-BINAPHTHYL
- R-tol-Binap
- 2,2'-bis[di(4-methylphenyl)phosphino]-1,1'-binaphthyl
- 2,2 inverted exclamation marka-Bis(di-p-tolylphosphino)-1,1 inverted exclamation marka-binaphthyl
-
- MDL: MFCD01311709
- Inchi: InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
- InChI-Schlüssel: IOPQYDKQISFMJI-UHFFFAOYSA-N
- Lächelt: CC1=CC=C(P(C2=CC=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC=C4P(C6=CC=C(C)C=C6)C7=CC=C(C)C=C7)C8=CC=C(C)C=C8)C=C1
Berechnete Eigenschaften
- Genaue Masse: 678.26100
- Monoisotopenmasse: 678.261
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 50
- Anzahl drehbarer Bindungen: 7
- Komplexität: 897
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- Oberflächenladung: 0
- XLogP3: 12.9
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Schmelzpunkt: 258°C(lit.)
- Siedepunkt: 754.4°C at 760 mmHg
- Flammpunkt: 438.8 ºC
- Wasserteilungskoeffizient: Unlöslich in Wasser.
- PSA: 27.18000
- LogP: 10.41000
- Spezifische Rotation: -160° (c 0.5, C6H6)
- Optische Aktivität: [α]20/D -156°, c = 0.5 in benzene
- Löslichkeit: Unlöslich in Wasser
- Sensibilität: Empfindlich gegenüber Feuchtigkeit und Luft
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338,P302+P352,P321,P405,P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36/37/39
- Lagerzustand:Inert atmosphere,Room Temperature
- Sicherheitsbegriff:S26-S36/37/39
- Risikophrasen:R36/37/38
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S66650-1g |
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 1g |
¥248.0 | 2021-09-07 | ||
Ambeed | A491448-250mg |
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 98% | 250mg |
$12.0 | 2025-02-20 | |
Ambeed | A491448-5g |
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 98% | 5g |
$146.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S66650-5g |
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 5g |
¥998.0 | 2021-09-07 | ||
ChemScence | CS-0015977-1g |
(S)-T-BINAP |
100165-88-6 | ≥98.0% | 1g |
$38.0 | 2022-04-28 | |
ChemScence | CS-0015977-25g |
(S)-T-BINAP |
100165-88-6 | ≥98.0% | 25g |
$707.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S66650-250mg |
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 250mg |
¥78.0 | 2021-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002466-1g |
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 98% | 1g |
¥122 | 2023-09-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002466-5g |
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
100165-88-6 | 98% | 5g |
¥589 | 2023-09-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3153-5g |
(S)-(-)-TolBINAP |
100165-88-6 | >98.0%(HPLC) | 5g |
¥1790.00 | 2024-04-18 |
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Verwandte Literatur
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
Shasha Wang,Junan Xiao,Jun Li,Haoyue Xiang,Chaoming Wang,Xiaoqing Chen,Rich G. Carter,Hua Yang Chem. Commun. 2017 53 4441
-
Sundaravel Vivek Kumar,Andy Yen,Mark Lautens,Patrick J. Guiry Chem. Soc. Rev. 2021 50 3013
-
Shun-Yi Wang,Teck-Peng Loh Chem. Commun. 2010 46 8694
-
Roman Bielski,Grzegorz Grynkiewicz Green Chem. 2021 23 7458
100165-88-6 ((S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) Verwandte Produkte
- 13885-09-1(2-(Diphenylphosphinobiphenyl)
- 2580113-35-3((4R)-1-Fmoc-4-ethyl-D-proline)
- 478190-79-3(1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene)
- 2199061-70-4(3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one)
- 1598170-45-6(3,3-diethoxy-1-(1,3-thiazol-5-yl)propan-1-one)
- 851403-12-8(N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-propylpentanamide)
- 2229247-97-4(5-(6-methylpyridin-3-yl)-1H-imidazol-2-amine)
- 16904-30-6((2-phenylethyl)hydrazine dihydrochloride)
- 1203364-16-2(1-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3-(thiophen-2-yl)urea)
- 1806279-78-6(Ethyl 4-cyano-5-iodo-2-mercaptobenzoate)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100165-88-6)(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:100165-88-6)(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Reinheit:99%/99%
Menge:25g/10g
Preis ($):610.0/253.0